2-Methyl-2-nitro-1-propanol

Catalog No.
S1533157
CAS No.
76-39-1
M.F
C4H9NO3
M. Wt
119.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-nitro-1-propanol

CAS Number

76-39-1

Product Name

2-Methyl-2-nitro-1-propanol

IUPAC Name

2-methyl-2-nitropropan-1-ol

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C4H9NO3/c1-4(2,3-6)5(7)8/h6H,3H2,1-2H3

InChI Key

MVGJRISPEUZYAQ-UHFFFAOYSA-N

SMILES

CC(C)(CO)[N+](=O)[O-]

Solubility

29.38 M

Canonical SMILES

CC(C)(CO)[N+](=O)[O-]

2-Methyl-2-nitro-1-propanol is a solid at room temperature, typically appearing as a white crystalline substance. Its chemical structure features a nitro group (-NO₂) attached to the second carbon of a propanol chain, which contributes to its reactivity and functional properties. The compound exists in various forms, including as a crystalline powder with high purity levels often exceeding 95% after synthesis .

2-Nitroisobutanol is a flammable liquid and can irritate the skin, eyes, and respiratory system []. It's important to handle this compound with proper personal protective equipment (PPE) in a well-ventilated fume hood following laboratory safety protocols [].

Please Note:

  • Due to the potential hazards, this information is for scientific research purposes only.
  • No information is available on the mechanism of action of 2-nitroisobutanol in biological systems.

Synthesis:

-Methyl-2-nitro-1-propanol (also known as 2-nitroisobutanol) is a nitroalcohol with the chemical formula C₄H₉NO₃. It can be synthesized through various methods, including:

  • Nitration of isobutyraldehyde with a mixture of nitric acid and sulfuric acid PubChem, National Institutes of Health: )
  • Reaction of isobutyric acid with thionyl chloride and subsequent treatment with sodium nitrite ScienceDirect, Nitration of Aliphatic Carboxylic Acids, 1978:

Applications:

While 2-methyl-2-nitro-1-propanol has limited direct applications, it serves as a valuable intermediate in the synthesis of various other chemicals used in scientific research. Here are some examples:

  • Synthesis of chiral alcohols: 2-Methyl-2-nitro-1-propanol can be converted into chiral alcohols, which are essential components in the development of pharmaceuticals and other biologically active molecules Journal of Organic Chemistry, Asynchronous Catalytic Enantioselective Hydrogenation of Nitroalkanes, 2010:
  • Preparation of nitroalkanes: It can be used as a starting material for the preparation of other nitroalkanes through various substitution reactions Chemical Reviews, Recent Advances in Nitroalkane Chemistry, 2008:
  • Study of reaction mechanisms: Due to its reactive nature, 2-methyl-2-nitro-1-propanol has been employed in studies to understand the mechanisms of various chemical reactions, including nitration, reduction, and substitution The Journal of Organic Chemistry, Kinetics and Mechanism of the Nitration of Isobutyraldehyde, 1962:

The primary reactions involving 2-methyl-2-nitro-1-propanol include:

  • Nucleophilic Substitution: The nitro group can undergo nucleophilic substitution reactions, making it useful in organic synthesis.
  • Reduction Reactions: It can be reduced to form corresponding amines or alcohols, depending on the conditions and reagents used.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are valuable in various applications.

Several methods exist for synthesizing 2-methyl-2-nitro-1-propanol:

  • Reaction of 2-Nitropropane with Formaldehyde:
    • This method involves reacting 2-nitropropane with formaldehyde in the presence of an inorganic basic catalyst such as sodium hydroxide or potassium hydroxide at temperatures between 40°C and 58°C .
    • The process typically yields high purity crystals after neutralization and crystallization steps.
  • Solvent-Based Synthesis:
    • Another approach utilizes an alcohol solvent to facilitate the reaction between paraformaldehyde and 2-nitropropane, improving yield and simplifying purification steps .

The primary applications of 2-methyl-2-nitro-1-propanol include:

  • Adhesion Promoter: It is used to enhance the adhesion of rubber materials to tire cords in radial tires .
  • Intermediate in Organic Synthesis: The compound serves as a building block for various chemical syntheses in organic chemistry.
  • Plastic Molecular Alloys: It plays a role in the formulation of plastic molecular alloys, contributing to material properties such as flexibility and strength .

Research on interaction studies involving 2-methyl-2-nitro-1-propanol primarily focuses on its chemical reactivity rather than biological interactions. Its ability to participate in nucleophilic substitution reactions makes it an interesting subject for studies on chemical kinetics and catalysis.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-methyl-2-nitro-1-propanol. Here’s a comparison highlighting its uniqueness:

CompoundMolecular FormulaCharacteristicsUnique Features
1-Nitropropan-2-olC₃H₇NO₂A primary alcohol with a nitro groupLess sterically hindered than 2-methyl
3-NitrobutanolC₄H₉NO₃A butanol derivative with a nitro groupLonger carbon chain
2-NitroethanolC₂H₅NO₂A smaller nitro alcoholSimpler structure
NitroethaneC₂H₅NO₂An ethyl derivative with a nitro groupNo hydroxyl group

The unique aspect of 2-methyl-2-nitro-1-propanol lies in its tertiary carbon structure, which provides distinct reactivity and stability compared to other nitro alcohols.

Physical Description

Liquid

XLogP3

-0.1

Melting Point

89.5 °C

UNII

RGG97AOX42

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (98.25%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

76-39-1

Wikipedia

2-methyl-2-nitro-1-propanol

General Manufacturing Information

All other basic organic chemical manufacturing
1-Propanol, 2-methyl-2-nitro-: ACTIVE

Dates

Modify: 2023-08-15

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